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molecular formula CaCl2 B077840 Calcium chloride Ca 45 CAS No. 14336-71-1

Calcium chloride Ca 45

Cat. No. B077840
M. Wt: 115.86 g/mol
InChI Key: UXVMQQNJUSDDNG-HDMMMHCHSA-L
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Patent
US04355014

Procedure details

Further, an experiment was conducted for the purpose of comparison in the same manner as described in the foregoing with the exception of that: In this case, the calcium hydroxide powder was not added while only 10 parts of the sodium chloride powder of 99% purity was added. A calcium hypochlorite composition obtained in this manner comprised 74.4% of calcium hypochlorite, 1.2% of calcium hydroxide, 9.2% of water content, 1.5% of calcium chloride and 10.5% of sodium chloride.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74.4%
Yield
1.2%
Yield
1.5%
Yield
10.5%

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
Cl[O-].[Ca+2].Cl[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.4%
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.5%
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04355014

Procedure details

Further, an experiment was conducted for the purpose of comparison in the same manner as described in the foregoing with the exception of that: In this case, the calcium hydroxide powder was not added while only 10 parts of the sodium chloride powder of 99% purity was added. A calcium hypochlorite composition obtained in this manner comprised 74.4% of calcium hypochlorite, 1.2% of calcium hydroxide, 9.2% of water content, 1.5% of calcium chloride and 10.5% of sodium chloride.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74.4%
Yield
1.2%
Yield
1.5%
Yield
10.5%

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
Cl[O-].[Ca+2].Cl[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.4%
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.5%
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04355014

Procedure details

Further, an experiment was conducted for the purpose of comparison in the same manner as described in the foregoing with the exception of that: In this case, the calcium hydroxide powder was not added while only 10 parts of the sodium chloride powder of 99% purity was added. A calcium hypochlorite composition obtained in this manner comprised 74.4% of calcium hypochlorite, 1.2% of calcium hydroxide, 9.2% of water content, 1.5% of calcium chloride and 10.5% of sodium chloride.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74.4%
Yield
1.2%
Yield
1.5%
Yield
10.5%

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
Cl[O-].[Ca+2].Cl[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.4%
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.5%
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04355014

Procedure details

Further, an experiment was conducted for the purpose of comparison in the same manner as described in the foregoing with the exception of that: In this case, the calcium hydroxide powder was not added while only 10 parts of the sodium chloride powder of 99% purity was added. A calcium hypochlorite composition obtained in this manner comprised 74.4% of calcium hypochlorite, 1.2% of calcium hydroxide, 9.2% of water content, 1.5% of calcium chloride and 10.5% of sodium chloride.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74.4%
Yield
1.2%
Yield
1.5%
Yield
10.5%

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
Cl[O-].[Ca+2].Cl[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.4%
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.5%
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04355014

Procedure details

Further, an experiment was conducted for the purpose of comparison in the same manner as described in the foregoing with the exception of that: In this case, the calcium hydroxide powder was not added while only 10 parts of the sodium chloride powder of 99% purity was added. A calcium hypochlorite composition obtained in this manner comprised 74.4% of calcium hypochlorite, 1.2% of calcium hydroxide, 9.2% of water content, 1.5% of calcium chloride and 10.5% of sodium chloride.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74.4%
Yield
1.2%
Yield
1.5%
Yield
10.5%

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
Cl[O-].[Ca+2].Cl[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.4%
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%
Name
Type
product
Smiles
[Cl-].[Ca+2].[Cl-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.5%
Name
Type
product
Smiles
[Cl-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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